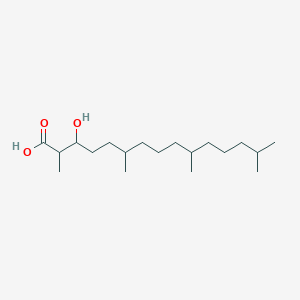
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O3 This compound is a derivative of pristanic acid and is known for its unique structure, which includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid typically involves the hydroxylation of pristanic acid. The process can be carried out using various reagents and catalysts to introduce the hydroxyl group at the desired position. Common methods include:
Hydroxylation using oxidizing agents: This involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce the hydroxyl group.
Catalytic hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) to facilitate the addition of hydrogen to the double bonds, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to pristanic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Pristanic acid
Substitution products: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.
Medicine: Studied for its potential therapeutic effects and its role in metabolic disorders.
Industry: Used in the production of specialized lubricants and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid involves its interaction with various enzymes and receptors in the body. It is known to be metabolized through alpha-oxidation and beta-oxidation pathways, leading to the formation of pristanic acid and other metabolites. These metabolites can then interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes.
Comparison with Similar Compounds
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid can be compared with other similar compounds such as:
Pristanic acid: A closely related compound that lacks the hydroxyl group. It is also involved in metabolic pathways and has similar applications.
Phytanic acid: Another branched-chain fatty acid that is metabolized to pristanic acid. It has a similar structure but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
Properties
CAS No. |
195249-30-0 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-hydroxy-2,6,10,14-tetramethylpentadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18(20)17(5)19(21)22/h14-18,20H,6-13H2,1-5H3,(H,21,22) |
InChI Key |
QYCJOLFDFWRUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















